Desfluoro Idelalisib

Process Chemistry Impurity Control Idelalisib Manufacturing

Desfluoro Idelalisib (CAS 870281-74-6), chemically (S)-2-(1-((7H-Purin-6-yl)amino)propyl)-3-phenylquinazolin-4(3H)-one, is the 5-defluorinated structural analog of the FDA-approved PI3Kδ inhibitor idelalisib (Zydelig, CAS 870281-82-6). It differs from the parent drug by substitution of the 5-fluoro group on the quinazolinone ring with hydrogen, reducing its molecular weight from 415.42 to 397.43 Da.

Molecular Formula C₂₂H₁₉N₇O
Molecular Weight 397.43
CAS No. 870281-74-6
Cat. No. B1145513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Idelalisib
CAS870281-74-6
Synonyms3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone
Molecular FormulaC₂₂H₁₉N₇O
Molecular Weight397.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desfluoro Idelalisib (CAS 870281-74-6): Analytical Reference Standard and Key Process Impurity of the PI3Kδ Inhibitor Idelalisib


Desfluoro Idelalisib (CAS 870281-74-6), chemically (S)-2-(1-((7H-Purin-6-yl)amino)propyl)-3-phenylquinazolin-4(3H)-one, is the 5-defluorinated structural analog of the FDA-approved PI3Kδ inhibitor idelalisib (Zydelig, CAS 870281-82-6) [1]. It differs from the parent drug by substitution of the 5-fluoro group on the quinazolinone ring with hydrogen, reducing its molecular weight from 415.42 to 397.43 Da [1]. This compound is uniquely characterized by a dual identity: it is both a critical process-related impurity formed during idelalisib manufacturing and an identified in vitro metabolite (M13) generated via CYP450-mediated oxidative defluorination across multiple preclinical species [REFS-2, REFS-3].

Dual Identity

Process impurity and in-vitro metabolite (M13) reference standard

Analytical Workflow

Supports HPLC/LC-MS impurity quantification and method validation

Selection Context

Structural analog, not a pharmacological substitute for idelalisib

Why Generic PI3Kδ Inhibitor Analogs or Idelalisib Cannot Substitute for Desfluoro Idelalisib in Analytical and Metabolic Studies


The 5-fluoro substituent on idelalisib is structurally integral to its binding mode: the electron-deficient quinazolinone ring, reinforced by the electronegative fluorine, packs into the induced specificity pocket between Met752 and Trp760 of the p110δ catalytic subunit [1]. Removal of this fluorine alters the electronic character of the pharmacophore, meaning desfluoro idelalisib cannot serve as a pharmacological surrogate for idelalisib. Furthermore, desfluoro idelalisib is itself a reactive metabolite (M13) formed via oxidative defluorination that can undergo subsequent GSH conjugation, a property not shared by the parent drug [2]. In manufacturing, desfluoro idelalisib can form at up to 5.6% levels with conventional Pd–C catalysts and is exceptionally difficult to remove by crystallization once formed, making its control a critical quality attribute distinct from other impurities such as the enantiomeric impurity [3].

Desfluoro Idelalisib

5-defluorinated analog; altered PI3Kδ specificity pocket engagement

Idelalisib (parent)

Active PI3Kδ inhibitor; not suitable as impurity marker or metabolite standard

Removal of 5-fluoro disrupts electron-deficient quinazolinone–Trp760 interaction; cannot serve as pharmacological tool.

Reactive metabolite profile (GSH adduct formation) diverges from idelalisib; dedicated metabolite identification standard required.

Process-dependent formation during synthesis demands specific impurity monitoring; distinct from enantiomeric impurity.

Desfluoro Idelalisib (CAS 870281-74-6): Quantitative Comparative Evidence for Analytical and Process Decision-Making


Catalyst-Dependent Control of Desfluoro Idelalisib Formation During Idelalisib API Synthesis

During the catalytic reduction of the nitro intermediate (compound 4) in idelalisib synthesis, the desfluoro impurity level varies dramatically depending on the catalyst used [1]. With 10% Pd–C, the desfluoro impurity reaches 5.6% by HPLC area, a level that makes subsequent purification by crystallization extremely difficult. Switching to 5% Pd–C reduces the impurity to 0.28%, and using Pt/C further reduces it to 0.2%. Critically, replacing the catalyst with Zn/HCOONH4 (6.0 eq. Zn, 7.0 eq. HCOONH4) eliminates the desfluoro impurity to below the detection limit while maintaining 90% yield and 99.0% chemical purity.

Catalyst Control
Head-to-head
Desfluoro impurity: 5.6% (Pd–C) → 0.2% (Pt/C) → ND (Zn/HCOONH4)
Supports process impurity control endpoint review
Zn/HCOONH4 eliminated impurity; context for catalyst optimization
Process Chemistry Impurity Control Idelalisib Manufacturing

In Vitro Metabolic Fate: Identification of Desfluoro Idelalisib as Reactive Metabolite M13 via Oxidative Defluorination

When idelalisib (20 μM) was incubated with liver microsomes from six species (mouse, rat, rabbit, dog, monkey, human) in the presence of NADPH, UHPLC-DAD-LTQ-Orbitrap-MS analysis identified 14 metabolites [1]. The parent drug idelalisib was prone to oxidative defluorination, yielding desfluoroidelalisib (M13). This metabolite was reactive in nature, as confirmed by detection of its corresponding GSH conjugate (M4). M13 could further undergo oxygenation (generating M7 and M14) and glucuronidation (M3), demonstrating that desfluoro idelalisib participates in secondary metabolic pathways not available to the parent compound.

Metabolic Fate
Reported
M13 detected across six species; reactive (GSH conjugate M4)
Supports metabolite identification and bioactivation studies
Qualitative detection in liver microsomes; quantitative levels not reported
Drug Metabolism Reactive Metabolite Idelalisib Bioactivation

Structural Implication of 5-Fluoro Deletion on PI3Kδ Specificity Pocket Engagement

The crystal structure of idelalisib bound to the p110δ subunit of PI3Kδ (PDB: 4XE0, resolution 2.43 Å) reveals that the quinazolinone ring system occupies the induced specificity pocket between Met752 and Trp760 [1]. The electron-deficient nature of this ring, contributed in part by the 5-fluoro substituent, facilitates a face-to-edge interaction with the electron-rich indole of Trp760 [2]. Deletion of the 5-fluoro group in Desfluoro Idelalisib eliminates this electron-withdrawing effect, which is predicted to weaken both the quinazolinone ring's electron deficiency and its interaction with the specificity pocket. Idelalisib itself demonstrates an IC50 of 2.5 nM against p110δ with 40- to 300-fold selectivity over other Class I PI3K isoforms; no equivalent quantitative potency or selectivity data for Desfluoro Idelalisib have been reported in the public domain.

Binding Pocket
Class-level
No public IC50; predicted reduced PI3Kδ engagement
Class-level inference; data to verify
Procured as impurity/metabolite standard, not pharmacological tool
Structure-Activity Relationship PI3Kδ Inhibitor X-ray Crystallography

Regulatory Qualification: Desfluoro Idelalisib as a Reference Standard for ANDA and Compendial Compliance

Desfluoro Idelalisib is distributed by multiple regulatory-compliant vendors as a characterized reference standard specifically for analytical method development, method validation (AMV), Quality Control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during commercial production of Idelalisib [1]. Suppliers offer detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. Storage conditions specify room temperature protection from light for one vendor [1], while another recommends 2–8°C refrigerated storage, reflecting the need for batch-specific procurement specifications [3].

Intended Use
Specification review
Reference standard for ANDA, AMV, QC; characterized per vendor specs
Supports regulatory method validation documentation
Storage: RT protected from light or 2–8°C (batch-specific)
Reference Standard ANDA Quality Control Method Validation

Physicochemical Property Divergence from Idelalisib Driven by 5-Fluoro Absence

The replacement of the 5-fluoro substituent in idelalisib with hydrogen in Desfluoro Idelalisib produces measurable differences in key molecular descriptors [1]. The molecular weight decreases from 415.42 Da (C22H18FN7O) to 397.43 Da (C22H19N7O), and the hydrogen bond donor count remains at 2 while the acceptor count stays at 6 . The absence of the electronegative fluorine is expected to increase the logP (more lipophilic) and alter the UV absorption profile of the quinazolinone chromophore compared to idelalisib, though experimentally determined logP and solubility values for Desfluoro Idelalisib are not publicly available. This physicochemical divergence enables chromatographic resolution of Desfluoro Idelalisib from idelalisib by reversed-phase HPLC, which is the analytical basis for its use as an impurity marker.

MW / LogP Shift
Reported
ΔMW = 18 Da; distinct HPLC retention; UV shift expected
Enables chromatographic resolution from idelalisib
Exact logP and solubility not publicly reported
Physicochemical Properties Chromatographic Separation Molecular Descriptor

Desfluoro Idelalisib (CAS 870281-74-6): Priority Procurement Scenarios Grounded in Quantitative Evidence


ANDAL Method Validation and Quality Control for Idelalisib API

Generic pharmaceutical manufacturers pursuing ANDA approval for idelalisib must quantify the desfluoro impurity in API batches. As demonstrated by Mekala et al. (2018), this impurity can form at up to 5.6% with suboptimal catalysts, far exceeding ICH Q3A identification thresholds of 0.10% for a 2 g/day maximum daily dose [1]. A properly characterized Desfluoro Idelalisib reference standard is required to establish system suitability, determine relative response factors, and validate HPLC/LC-MS methods for batch release testing. Procuring this standard with full characterization data and optional USP/EP traceability directly supports regulatory filing requirements [2].

Drug Metabolism and Reactive Metabolite Assessment Studies

Research groups investigating idelalisib-associated hepatotoxicity require Desfluoro Idelalisib (M13) as an authentic reference standard for metabolite identification and quantification in liver microsome or hepatocyte incubations [1]. The compound's demonstrated reactivity—evidenced by its GSH conjugate (M4) formation—makes it a critical analytical tool for assessing whether the oxidative defluorination pathway contributes to idelalisib's bioactivation liability. Laboratories conducting species-comparative metabolism studies (mouse, rat, rabbit, dog, monkey, human) can use this standard to generate quantitative M13 formation data across test systems, as the rat and dog metabolic profiles more closely resemble human metabolism [1].

Process Development and Catalyst Optimization for Idelalisib Synthesis

Process chemistry teams developing or scaling up idelalisib synthesis routes need Desfluoro Idelalisib as a reference marker to evaluate reduction catalyst performance. The quantitative data from Mekala et al. (2018) establish clear benchmarks: 10% Pd–C yields 5.6% desfluoro impurity, while Zn/HCOONH4 eliminates it to non-detectable levels [1]. By procuring Desfluoro Idelalisib, process chemists can spike authentic samples, validate in-process control methods, and confirm that their optimized reduction conditions achieve the requisite impurity control before committing to large-scale GMP manufacturing [1].

Forced Degradation and Stability-Indicating Method Development

Analytical development laboratories designing stability-indicating HPLC methods for idelalisib drug substance and drug product require Desfluoro Idelalisib to establish peak identity and resolution. ICH Q1A(R2) stress testing (acid, base, oxidative, photolytic, thermal conditions) may generate the desfluoro impurity through hydrolytic or photolytic defluorination pathways [1]. Having an authenticated standard of Desfluoro Idelalisib enables unambiguous peak assignment in stressed samples and demonstration of method specificity, a key requirement for regulatory method validation packages submitted with ANDA, DMF, or marketing authorization applications [2].

Application
Selection Property
Validation Focus
Impurity method validation (ANDA context)
Certified impurity reference standard
HPLC system suitability and relative response factors
Metabolite identification studies
Authentic metabolite standard (M13)
Species-comparative metabolism and GSH adduct monitoring
Process development & catalyst screening
Process impurity marker
Catalyst performance benchmarking and in-process control
Forced degradation & stability-indicating methods
Degradation product reference
Peak identification and method specificity demonstration
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